molecular formula C21H21N3O5 B2933036 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034411-01-1

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No. B2933036
CAS RN: 2034411-01-1
M. Wt: 395.415
InChI Key: QROMVQAWQBYXSX-UHFFFAOYSA-N
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Description

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide” is a compound that incorporates a benzo[d][1,3]dioxole subunit . It has a molecular weight of 354.366 .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . The synthesis process involves various spectroscopic techniques, including multinuclear NMR, IR, and mass spectrometry . The synthesis of similar compounds has been achieved via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single crystal X-ray crystallography . The structure of these compounds includes a benzo[d][1,3]dioxole subunit .


Chemical Reactions Analysis

While specific chemical reactions involving “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide” are not available, similar compounds have been synthesized via a Pd-catalyzed C-N cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques, including elemental analysis, multinuclear NMR, IR, and mass spectrometry . The thermal decomposition behavior of these compounds has also been studied .

Scientific Research Applications

Antibacterial Properties

This compound has been synthesized and evaluated for its potential as an antibacterial agent. The synthesis involved a Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the desired 1,2,3-triazole ring. Testing against four bacterial strains, including one Gram-positive and three Gram-negative species, showed that these compounds were generally effective towards Gram-negative species .

Anticancer Potential

Research has indicated that derivatives of this compound have shown selective cytotoxicity against lung cancer cell lines. This suggests that it could be developed as a potential anticancer agent, particularly targeting lung cancer .

Crystallography and Structural Analysis

The crystal structure of related compounds has been determined, which aids in understanding the molecular configuration and potential interaction sites for biological activity. Such structural analyses are crucial for designing drugs with specific target interactions .

Rheumatic and Arthritis Treatment

Compounds with a similar structure have been used in the treatment of rheumatic diseases, rheumatoid arthritis, and osteoarthritis. This indicates that the compound may have applications in developing treatments for these conditions .

Selective Toxicity in Cancer Treatment

Some derivatives have been found to exhibit good selectivity between cancer cells and normal cells, which is a desirable property in anticancer drugs. This means they can potentially be used to target cancer cells while minimizing damage to healthy cells .

Antitumor Activities

A series of novel compounds related to this molecule have been synthesized and evaluated for their antitumor activities against various cancer cell lines, including HeLa, A549, and MCF-7. This suggests that the compound could be further developed as an antitumor agent .

Future Directions

The future directions for research on similar compounds include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . The wide spectrum of attractive utilization of these compounds has stimulated widespread research efforts .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-24-7-6-14-9-15(3-4-16(14)24)17(25)11-23-21(27)20(26)22-10-13-2-5-18-19(8-13)29-12-28-18/h2-9,17,25H,10-12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROMVQAWQBYXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

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